1,4-Oxathiane-2-carbonitrile
Overview
Description
1,4-Oxathiane-2-carbonitrile is a heterocyclic compound . It is a colorless to yellow liquid that has a pungent odor. The IUPAC name for this compound is this compound .
Synthesis Analysis
A simple and efficient reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds is reported. This route turned out to be a useful and straightforward method for the regioselective and atom-economical synthesis of 1,4-oxathiane and 1,4-thiazine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C5H7NOS . The InChI code for this compound is 1S/C5H7NOS/c6-3-5-4-8-2-1-7-5/h5H,1-2,4H2 .Chemical Reactions Analysis
The reaction of malononitrile, elemental sulfur, and methyl oxirane in the presence of (i-Pr)2MeN, was chosen as a model reaction . Stirring in THF at 45 °C for 14 hours afforded 2-amino-6-methyl-5,6-dihydro-1,4-oxathiine-3-carbonitrile .Physical and Chemical Properties Analysis
This compound is soluble in organic solvents like ethanol, ether, and benzene but poorly soluble in water. Its boiling point is 129°C, and its melting point is -14°C.Safety and Hazards
Mechanism of Action
Target of Action
1,4-oxathianes are known to be precursors and core structures of industrial chemicals ranging from pharmaceuticals to fungicides .
Mode of Action
It’s known that 1,4-oxathianes are typically formed via multi-step sequential synthesis or one-pot multicomponent reactions . The reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds is reported to be a useful and straightforward method for the regioselective and atom-economical synthesis of 1,4-oxathiane derivatives .
Biochemical Pathways
The synthesis of 1,4-oxathianes often involves ring-opening reactions of epoxides , which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
1,4-oxathiins, a related class of compounds, are valued for a breadth of bioactivities and are known commercial fungicides . This suggests that 1,4-Oxathiane-2-carbonitrile could potentially have similar effects.
Action Environment
The synthesis of 1,4-oxathiane derivatives has been reported to be sensitive to base conditions , suggesting that the pH of the environment could potentially influence the compound’s action.
Properties
IUPAC Name |
1,4-oxathiane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c6-3-5-4-8-2-1-7-5/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLXDKYBSOEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376105-87-1 | |
Record name | 1,4-oxathiane-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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